1,4-Dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-3-quinolinecarboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. The reaction conditions often require the use of a base, such as sodium ethoxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1,4-dihydro-3-quinolinecarboxamide can be scaled up using continuous flow chemistry techniques. These methods allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxamide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: The compound shows promise in the development of new therapeutic agents for diseases such as cancer and tuberculosis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,4-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-3-carboxamide
- 4-Oxo-1,4-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-quinolone
Uniqueness
1,4-Dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of both amide and quinoline functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential therapeutic benefits .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,4-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H10N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,6,12H,5H2,(H2,11,13) |
InChI Key |
TWCKZRPQNIFPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.